2-Chloro-3-piperazin-1-YL-quinoxaline
Overview
Description
2-Chloro-3-piperazin-1-YL-quinoxaline is a derivative of quinoxaline, a class of N-heterocyclic compounds . Quinoxalines have several prominent pharmacological effects like antifungal, antibacterial, antiviral, and antimicrobial . They have become the crucial component in drugs used to treat cancerous cells, AIDS, plant viruses, schizophrenia .
Synthesis Analysis
The synthesis of this compound has been exhibited in the reaction Scheme 22 . It is one of the prime components to prepare antipsychotic drugs . Numerous synthetic routes have been developed by researchers, with a prime focus on green chemistry and cost-effective methods .Molecular Structure Analysis
Quinoxaline is defined as a weakly basic bi-cyclic compound C8H6N2, having fused benzene and pyrazine rings . It is a nitrogen-containing heterocyclic compound and is an indispensable structural unit for both chemists and biochemists .Chemical Reactions Analysis
The reaction Scheme 22 exhibits the formation of 2-Chloro-3-(piperazin-2-yl)quinoxaline . This compound is one of the prime components to prepare antipsychotic drugs .Physical And Chemical Properties Analysis
Quinoxaline is a low melting solid and is miscible in water . It is a weak base and can form salts with acids . The molecular weight of this compound is 248.71 .Scientific Research Applications
Synthesis and Biological Activity
- New Quinoxaline Derivatives as Hypoxic-Cytotoxic Agents : Research by Ortega et al. (2000) in the European Journal of Medicinal Chemistry highlights the synthesis of new 2-quinoxalinecarbonitrile 1,4-di-N-oxides with basic lateral chains including piperazines, indicating their potential as potent cytotoxic agents in hypoxic conditions (Ortega et al., 2000).
Molecular Design and Drug-Like Properties
- Design of Novel Drug-Like Small Molecules : Rao et al. (2016) in the Journal of Heterocyclic Chemistry discuss the synthesis of “drug-like” small molecules based on quinoxaline with amino substitution at C-2, including reactions involving 2-chloro-3-phenylquinoxaline, underscoring their relevance in drug design (Rao et al., 2016).
Comprehensive Structural and Biological Surveys
- Structural and Biological Overview : El-Azzouny et al. (2020) in Drug Development Research provide an extensive survey of 7-chloro-4-(piperazin-1-yl)quinoline structures, including derivatives like 2-chloro-3-piperazin-1-yl-quinoxaline, showcasing their diverse pharmacological profiles across various domains such as antimalarial, anti-HIV, anticancer, and more (El-Azzouny et al., 2020).
Antitumor Applications
- Potential in Antitumor Therapy : Mamedov et al. (2022) in ACS Pharmacology & Translational Science synthesized a series of 2-(benzimidazol-2-yl)quinoxalines with N-methylpiperazine substituents, showing promising activity against cancer lines and suggesting a role in developing anticancer agents (Mamedov et al., 2022).
Antimicrobial Evaluation
- Antimicrobial Activity of Quinoxaline Derivatives : EI-Bendary et al. (2004) in Scientia Pharmaceutica synthesized and evaluated quinoxaline derivatives for antimicrobial activities, including those with piperazine modifications, indicating their potential in antimicrobial therapies (EI-Bendary et al., 2004).
Mechanism of Action
While the specific mechanism of action for 2-Chloro-3-piperazin-1-YL-quinoxaline is not mentioned in the search results, it’s worth noting that quinoxaline derivatives have shown potent PI3Kα inhibitory activity and cellular antiproliferative potency . This suggests that they may be promising agents for potential applications in cancer treatment .
Future Directions
Quinoxaline derivatives have diverse therapeutic uses and have become the crucial component in drugs used to treat various diseases . Due to the current pandemic situation, it has become essential to synthesize drugs to combat deadly pathogens . Therefore, the future direction of research on 2-Chloro-3-piperazin-1-YL-quinoxaline and similar compounds could be focused on developing more effective and safer drugs for various diseases .
properties
IUPAC Name |
2-chloro-3-piperazin-1-ylquinoxaline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN4/c13-11-12(17-7-5-14-6-8-17)16-10-4-2-1-3-9(10)15-11/h1-4,14H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRDAZRADHJDBEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC3=CC=CC=C3N=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20397242 | |
Record name | 2-CHLORO-3-PIPERAZIN-1-YL-QUINOXALINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20397242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
164670-46-6 | |
Record name | 2-CHLORO-3-PIPERAZIN-1-YL-QUINOXALINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20397242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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